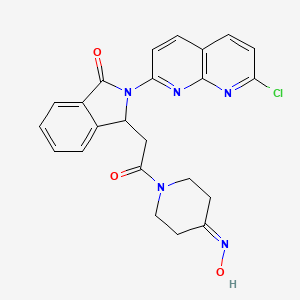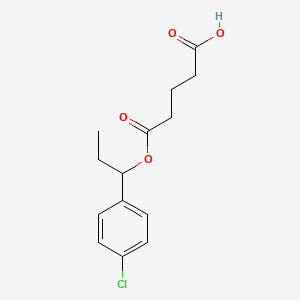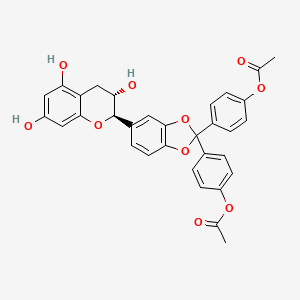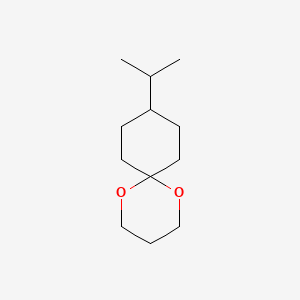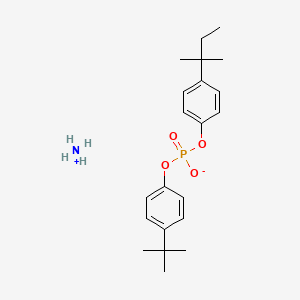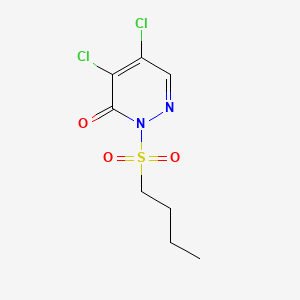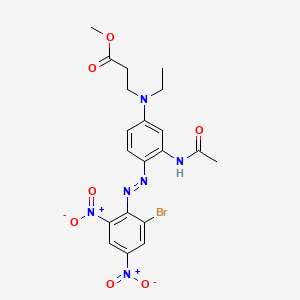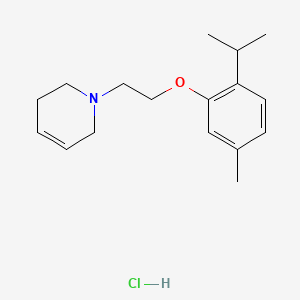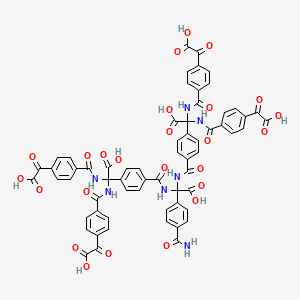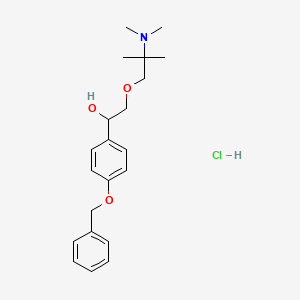
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride typically involves multiple steps, starting with the preparation of the benzenemethanol core. This is followed by the introduction of the dimethylamino and methylpropoxy groups through a series of substitution reactions. The final step involves the addition of the phenylmethoxy group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include dimethylamine, methylpropyl chloride, and phenylmethanol, among others.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, 2-(dimethylamino)-alpha-methyl-alpha-phenyl-
- Benzenemethanol, 3-chloro-2-[(dimethylamino)methyl]-diphenyl-
Uniqueness
Compared to similar compounds, Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
131962-19-1 |
|---|---|
Fórmula molecular |
C21H30ClNO3 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)-2-methylpropoxy]-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-21(2,22(3)4)16-24-15-20(23)18-10-12-19(13-11-18)25-14-17-8-6-5-7-9-17;/h5-13,20,23H,14-16H2,1-4H3;1H |
Clave InChI |
NFYHHKCMRHRTPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


